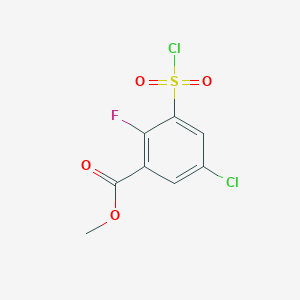

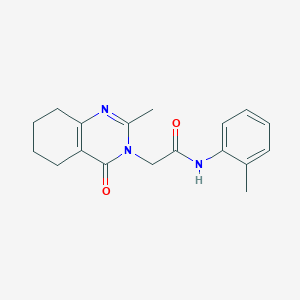

![molecular formula C19H21F3N4O3S B2504108 N-[[5-[2-(cyclohexylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide CAS No. 903269-91-0](/img/structure/B2504108.png)

N-[[5-[2-(cyclohexylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-[[5-[2-(cyclohexylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide" is a chemically synthesized molecule that appears to be a derivative of 1,3,4-oxadiazole. The 1,3,4-oxadiazole derivatives are known for their biological activities and are often explored for their potential as therapeutic agents. The presence of a trifluoromethyl group and a cyclohexylamino moiety suggests that the compound could exhibit unique physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of N-substituted derivatives of 1,3,4-oxadiazole compounds typically involves multiple phases. For instance, a series of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide were synthesized through a process that began with the conversion of phenyl acetic acid into an ester, followed by hydrazide formation, and cyclization in the presence of carbon disulfide to yield the 1,3,4-oxadiazole-2-thiol. Subsequent phases involved the preparation of N-substituted-2-bromoacetamides and their reaction with the 1,3,4-oxadiazole-2-thiol to obtain the target compounds .

Molecular Structure Analysis

The molecular structure of such compounds is confirmed using spectral techniques. These techniques may include nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), which provide detailed information about the molecular framework and the nature of substituents attached to the core structure .

Chemical Reactions Analysis

The chemical reactivity of N-substituted 1,3,4-oxadiazole derivatives is influenced by the substituents present on the molecule. For example, the reaction of carboxylic acid hydrazides with 2,2'-(carbonothioyldisulfanediyl)diacetic acid in water has been reported as a "green" synthesis method for producing N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides. This reaction is environmentally friendly and yields the desired products in nearly quantitative amounts .

Physical and Chemical Properties Analysis

Biological Activity

The biological activity of N-substituted 1,3,4-oxadiazole derivatives has been explored in various studies. For instance, synthesized compounds were screened against enzymes such as butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX), with some compounds showing significant activity against acetylcholinesterase . Additionally, N-substituted imidazolylbenzamides have been studied for their cardiac electrophysiological activity, with some compounds showing potency in in vitro assays and in vivo models of reentrant arrhythmias .

科学的研究の応用

Crystal Structure and Synthesis Techniques

- The derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones, closely related to the compound , have been synthesized and characterized, confirming their structure through spectral studies and X-ray diffraction. This research provides foundational knowledge for the synthesis and structural elucidation of related compounds, including insights into intermolecular hydrogen bonds and Hirshfeld surface analysis. These compounds have shown potential in biological applications, such as antioxidant and antibacterial activities against Staphylococcus aureus (Subbulakshmi N. Karanth et al., 2019).

Anticancer and Antimicrobial Activities

- Novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)Benzenesulfonamides have been synthesized and shown significant cytotoxic activity against various cancer cell lines. The study highlights the potential of these compounds in cancer treatment, underscoring the importance of structural modification for enhancing biological activity (Łukasz Tomorowicz et al., 2020).

Corrosion Inhibition

- 1,3,4-oxadiazole derivatives have been assessed for their corrosion inhibition ability towards mild steel in sulfuric acid, indicating their potential application in material science. These compounds form protective layers on metal surfaces, showcasing their utility beyond biological activities (P. Ammal et al., 2018).

Green Chemistry Approaches

- The synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides via a green chemistry approach emphasizes the environmental benefits of utilizing water as a reaction medium. This methodology provides an efficient route to synthesize potentially biologically active compounds with nearly quantitative yields, aligning with sustainable chemistry principles (V. Horishny, V. Matiychuk, 2020).

Synthesis of Heterocyclic Compounds

- A novel method for synthesizing 1,3,5-oxadiazine derivatives has been reported, offering new pathways for creating biologically active compounds. This research contributes to the broader understanding of heterocyclic chemistry and its applications in developing new therapeutic agents (2022).

特性

IUPAC Name |

N-[[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N4O3S/c20-19(21,22)13-6-4-5-12(9-13)17(28)23-10-16-25-26-18(29-16)30-11-15(27)24-14-7-2-1-3-8-14/h4-6,9,14H,1-3,7-8,10-11H2,(H,23,28)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUGWHRQUWAYLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

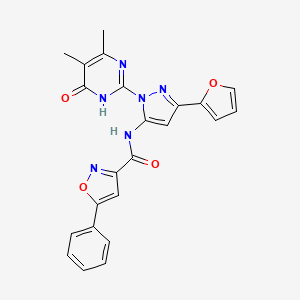

![4-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2504025.png)

![4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2504030.png)

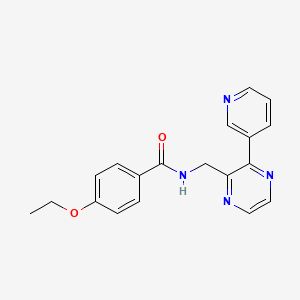

![N-(2,4-dimethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2504040.png)

![1-(2,4-dichlorophenyl)-3-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2504041.png)

![3-[1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2504042.png)

![4-[2-[[1-[(2-Methylphenyl)methyl]-3-indolyl]sulfonyl]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B2504043.png)

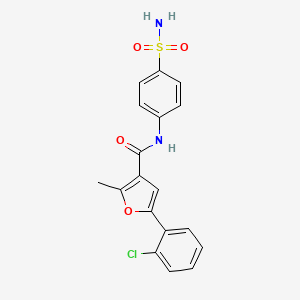

![5-ethyl-3-oxo-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2504045.png)